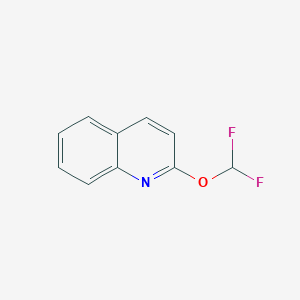

2-(Difluoromethoxy)quinoline

Vue d'ensemble

Description

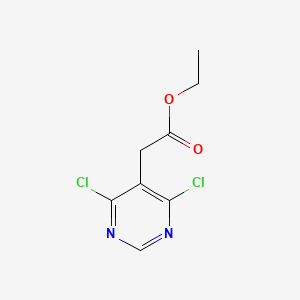

2-(Difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H7F2NO . It has a molecular weight of 195.16 g/mol.

Synthesis Analysis

Quinolines can be synthesized from a variety of methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have introduced greener and cleaner syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)quinoline can be analyzed using 2-D NMR spectroscopy . The COSY is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinolines .Applications De Recherche Scientifique

DNA Gyrase Inhibition

2-(Difluoromethoxy)quinoline derivatives, as part of the quinolone family, have shown potential in inhibiting DNA gyrase. This enzyme is essential for bacterial DNA replication. Studies have focused on the structure-activity relationships of quinolones, including the effects of substitutions at specific positions on DNA gyrase inhibition (Domagala et al., 1986).

Anti-cancer Properties

Quinoline compounds, including 2-(Difluoromethoxy)quinoline derivatives, have been identified as potential anticancer agents. They have been examined for their modes of function in inhibiting various cellular processes like tyrosine kinases and DNA repair mechanisms. The synthetic versatility of quinoline allows the generation of diverse derivatives with specific anticancer activities (Solomon & Lee, 2011).

Antileishmanial Activity

Research has also shown the potential of 2-substituted quinoline alkaloids, including derivatives of 2-(Difluoromethoxy)quinoline, in the experimental treatment of visceral leishmaniasis. These compounds have demonstrated significant parasite suppression in infected animal models (Fournet et al., 1994).

Antimalarial Mechanisms

Quinoline antimalarials, including those related to 2-(Difluoromethoxy)quinoline, act by interfering with the digestion of hemoglobin in the malaria parasite’s life cycle. The derivatives are believed to affect the parasite’s metabolic processes, potentially leading to its death. Understanding these mechanisms is critical for designing new antimalarial drugs (Foley & Tilley, 1998).

Free Radical Scavenging Properties

2-(Difluoromethoxy)quinoline derivatives have shown potential in free radical scavenging. This property is valuable in the development of antioxidant therapies, which can help in managing oxidative stress-related diseases (Subashini et al., 2010).

Anti-inflammatory Applications

Quinoline derivatives are being investigated for their anti-inflammatory properties. They are emerging as promising templates for novel anti-inflammatory agents, potentially offering alternatives with fewer side effects compared to current drugs (Mukherjee & Pal, 2013).

Safety And Hazards

Orientations Futures

While specific future directions for 2-(Difluoromethoxy)quinoline were not found, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, there is potential for diverse applications, ranging from drug discovery to material science.

Propriétés

IUPAC Name |

2-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCZMYXRVBFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718081 | |

| Record name | 2-(Difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)quinoline | |

CAS RN |

2341-27-7 | |

| Record name | 2-(Difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)

![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)

![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)